molecular formula C9H20NO4P B1618481 diethyl morpholinomethylphosphonate CAS No. 27353-29-3

diethyl morpholinomethylphosphonate

Cat. No.: B1618481
CAS No.: 27353-29-3
M. Wt: 237.23 g/mol
InChI Key: QDSFNOHWQKVVEB-UHFFFAOYSA-N
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Description

diethyl morpholinomethylphosphonate is an organic compound that belongs to the class of morpholine derivatives It contains a morpholine ring substituted with a diethoxyphosphorylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl morpholinomethylphosphonate typically involves the reaction of morpholine with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the phosphorus atom of diethyl phosphite, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

diethyl morpholinomethylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphine oxide.

    Substitution: The diethoxyphosphorylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine or phosphine oxide derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

diethyl morpholinomethylphosphonate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants and plasticizers

Mechanism of Action

The mechanism of action of diethyl morpholinomethylphosphonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phosphoryl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    4-Methylmorpholine: Similar structure but with a methyl group instead of the diethoxyphosphorylmethyl group.

    Morpholine: The parent compound without any substituents.

    4-(Hydroxymethyl)morpholine: Contains a hydroxymethyl group instead of the diethoxyphosphorylmethyl group.

Uniqueness

diethyl morpholinomethylphosphonate is unique due to the presence of the diethoxyphosphorylmethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, reactivity, and potential for forming hydrogen bonds, making it valuable for various applications .

Properties

IUPAC Name

4-(diethoxyphosphorylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO4P/c1-3-13-15(11,14-4-2)9-10-5-7-12-8-6-10/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSFNOHWQKVVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN1CCOCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334313
Record name ST4016777
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27353-29-3
Record name ST4016777
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of morpholine (43.5 g:0.5 mole) and diethyl phosphite (69 g:0.5 mole) was added aqueous formaldehyde (41 g:0.5 mole) during 60 min. at 50°-60°. After stirring for an additional 1 hr. water was removed in vacuo and the resulting oil distilled. Pure diethyl morpholinomethylphosphonate, 105 g (87%) bp 108°-9°/0.1 mm was obtained.
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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